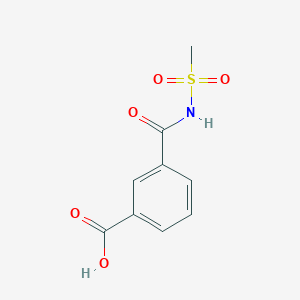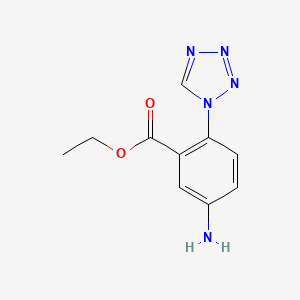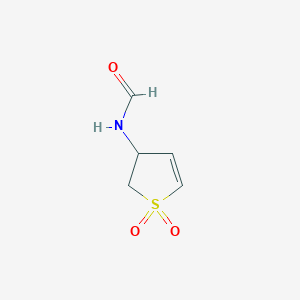![molecular formula C19H18N2O5S B2858837 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 903274-33-9](/img/structure/B2858837.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide belongs to a broader class of sulfonamide-based hybrid compounds. Such hybrids exhibit a range of pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain effects, due to the versatile nature of the sulfonamide group. The combination of sulfonamide with various organic compounds leads to a considerable range of hybrid agents with potential therapeutic applications (Ghomashi et al., 2022).
Antifungal Activity
Compounds related to this compound, specifically those containing pyrroles and pyrrolo[2,3-d]pyrimidines with sulfonamido moieties, have shown significant antifungal activities. This suggests potential applications in developing new antifungal agents (El-Gaby et al., 2002).
Antimalarial and Potential COVID-19 Applications
A theoretical investigation into sulfonamide derivatives, including structures similar to this compound, revealed significant antimalarial activity. Furthermore, these compounds were evaluated for their potential as COVID-19 therapeutics through computational calculations and molecular docking studies, indicating possible relevance in managing infectious diseases (Fahim & Ismael, 2021).
Antioxidant and Antiproliferative Properties
Sulfonamide hybrids, including those with pyrroloquinoline structures, have been synthesized and evaluated for their ABTS-radical scavenging activity, indicating potential antioxidant properties. Additionally, these compounds were studied for their antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Nanjappa et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other ligands. This prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth. The inhibition of EGFR can result in decreased tumor growth and proliferation.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell cycle regulation and survival. By inhibiting EGFR, the compound can disrupt these pathways, leading to inhibited cell proliferation and induced cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of cell death . This can lead to a decrease in tumor size and potentially to the elimination of cancer cells. The compound has shown substantial antiviral activity .
properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-14(10-13-5-6-21(18)19(12)13)20-27(23,24)15-2-3-16-17(11-15)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFSGQKVXPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)





![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2858770.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)
